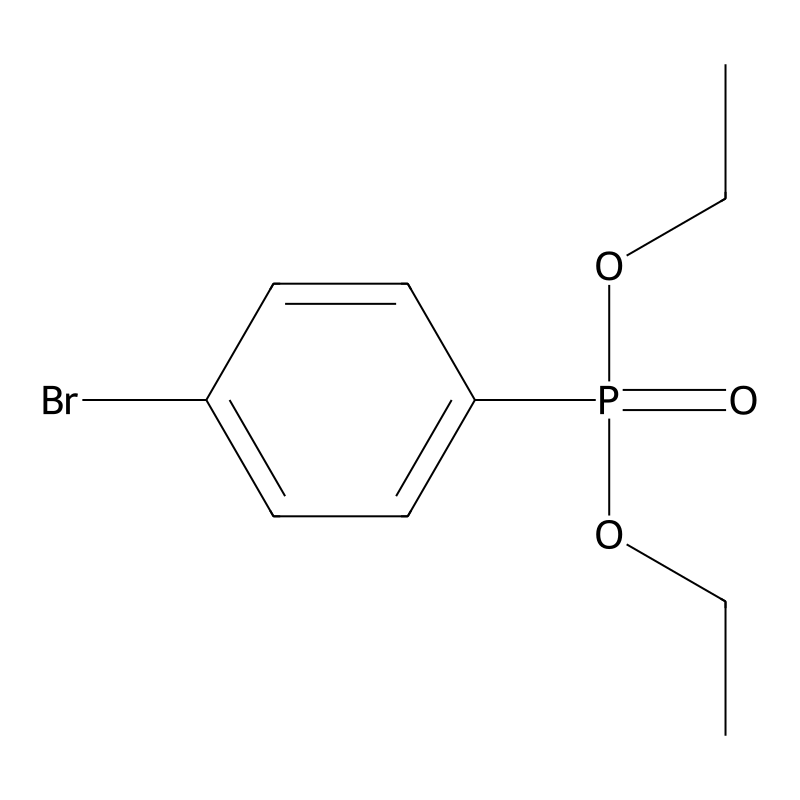

Diethyl (4-bromophenyl)phosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl (4-Bromophenyl)phosphonate

is a chemical compound with the molecular formula C10H14BrO3P . It is a colorless to light yellow clear liquid . It has a boiling point of 120 °C at 0.4 mmHg and a refractive index of 1.53 .

While specific applications were not found, this compound could potentially be used in various fields of chemistry due to its structure. The presence of a bromine atom makes it a good candidate for reactions involving halogen exchange or nucleophilic substitution. The phosphonate group could allow it to act as a ligand in coordination chemistry or as a reagent in organophosphorus chemistry.

One potential application of similar compounds was found in a study titled "Facile Synthesis, Antioxidant and Antimicrobial Activities of Diethyl ((4-isopropylphenyl)(substituted phenylamino)methyl)phosphonates" These compounds were characterized using physical and spectral data (IR, NMR, and mass) and tested for antioxidant and antimicrobial activities .

For instance, the presence of a bromine atom makes it a good candidate for reactions involving halogen exchange or nucleophilic substitution. The phosphonate group could allow it to act as a ligand in coordination chemistry or as a reagent in organophosphorus chemistry .

Diethyl (4-bromophenyl)phosphonate is a chemical compound with the molecular formula C10H14BrO3P and a molecular weight of 277.19 g/mol. It is classified as an organophosphorus compound, specifically a phosphonic acid diethyl ester. This compound is characterized by the presence of a bromine atom attached to the phenyl ring at the para position, which significantly influences its chemical behavior and biological activity. Diethyl (4-bromophenyl)phosphonate appears as a colorless to almost colorless clear liquid with a purity of over 98% .

Currently, there's no documented information regarding a specific mechanism of action for Diethyl (4-bromophenyl)phosphonate.

As with most organophosphorus compounds, Diethyl (4-bromophenyl)phosphonate should be handled with caution due to potential hazards:

- Potential Toxicity: Organophosphorus compounds can interfere with nerve function. Diethyl (4-bromophenyl)phosphonate might exhibit similar effects, requiring proper handling procedures to minimize exposure.

- Flammability: The presence of organic groups suggests some degree of flammability. Proper handling and storage measures are necessary.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives.

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to form 4-bromophenyl phosphonic acid and ethanol.

- Condensation Reactions: It can react with amines or alcohols to form corresponding amides or esters, respectively.

These reactions make diethyl (4-bromophenyl)phosphonate a versatile intermediate in organic synthesis .

The synthesis of diethyl (4-bromophenyl)phosphonate typically involves the following methods:

- Direct Esterification: This method involves reacting 4-bromophenol with diethyl phosphite in the presence of an acid catalyst.

- Nucleophilic Substitution: 4-Bromobenzyl chloride can react with diethyl phosphite under basic conditions to yield diethyl (4-bromophenyl)phosphonate.

- Chemoselective Activation: Advanced synthetic routes utilize chemoselective activation techniques that allow for modular preparation, enhancing yield and purity .

Diethyl (4-bromophenyl)phosphonate has several applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Used in the development of flame retardants and plasticizers due to its phosphorus content.

- Biological Research: Investigated for its potential as an enzyme inhibitor and in studies related to neurotransmitter regulation .

Interaction studies of diethyl (4-bromophenyl)phosphonate focus on its effects on biological systems, particularly regarding enzyme inhibition. Research indicates that compounds similar to diethyl (4-bromophenyl)phosphonate can interact with acetylcholinesterase, leading to increased acetylcholine levels in synapses, which may have implications for neurodegenerative diseases .

Diethyl (4-bromophenyl)phosphonate shares structural and functional similarities with other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Diethyl (phenyl)phosphonate | C10H15O3P | Moderate enzyme inhibition | Lacks bromine substitution |

| Diethyl (3-bromophenyl)phosphonate | C10H14BrO3P | Similar enzyme inhibition | Bromine at meta position |

| Diethyl (4-chlorophenyl)phosphonate | C10H14ClO3P | Antimicrobial properties | Chlorine instead of bromine |

Diethyl (4-bromophenyl)phosphonate's unique feature lies in its bromine substitution at the para position, which enhances its reactivity and potential biological interactions compared to other similar compounds .